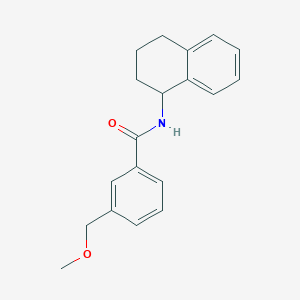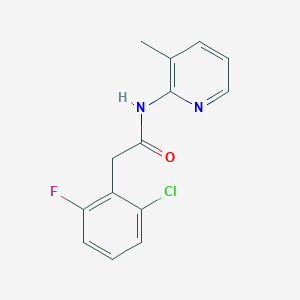
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide, also known as CFM-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFM-2 is a small molecule inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain and inflammation signaling pathways.
Mécanisme D'action
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide is a competitive inhibitor of TRPV1, which binds to the channel's intracellular side and prevents its activation by various stimuli. This compound has been shown to inhibit capsaicin-induced calcium influx in TRPV1-expressing cells and attenuate TRPV1-mediated pain and inflammation in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have selective inhibition of TRPV1, without affecting other TRP channels or ion channels. This compound has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and low toxicity. This compound has been shown to have a half-life of around 6 hours in rats and to be metabolized by cytochrome P450 enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide has several advantages for lab experiments, such as its high selectivity for TRPV1, good pharmacokinetic properties, and availability of commercial sources. This compound can be used in various in vitro and in vivo assays to study TRPV1 function and its role in pain and inflammation. However, this compound has some limitations, such as its low solubility in water and its potential off-target effects at high concentrations.
Orientations Futures
For 2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide research include:
- Further optimization of this compound structure and pharmacokinetic properties to improve its efficacy and safety.
- Investigation of this compound's effects in other pain and inflammation-related diseases, such as cancer pain, migraine, and arthritis.
- Study of this compound's effects on TRPV1 function in other tissues, such as the skin, gut, and respiratory system.
- Investigation of this compound's effects on other TRP channels and ion channels, to identify potential off-target effects and interactions.
- Development of this compound analogs and derivatives with improved selectivity and efficacy for TRPV1 inhibition.
Méthodes De Synthèse
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide involves several steps, including the reaction of 2-chloro-6-fluoroaniline with 2-bromoacetylpyridine, followed by the reaction with methylamine. The final product is obtained through purification and crystallization processes. The yield of this compound synthesis is around 30-40%, and the purity can reach up to 98%.
Applications De Recherche Scientifique
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in pain and inflammation-related diseases. TRPV1 is a non-selective cation channel that is activated by various stimuli, such as heat, acid, capsaicin, and inflammatory mediators. TRPV1 plays a crucial role in nociceptive signaling, and its overactivation has been implicated in chronic pain conditions, such as neuropathic pain, inflammatory pain, and cancer pain.
This compound has been shown to inhibit TRPV1 activation in vitro and in vivo, leading to the attenuation of pain and inflammation. This compound has been tested in various animal models of pain and inflammation, such as formalin-induced pain, carrageenan-induced paw edema, and neuropathic pain models. This compound has also been shown to have anti-inflammatory effects in models of acute lung injury and colitis.
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-4-3-7-17-14(9)18-13(19)8-10-11(15)5-2-6-12(10)16/h2-7H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKODERYMFWTWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
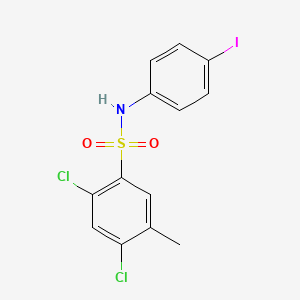
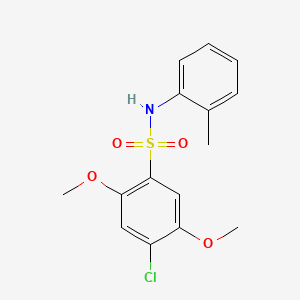
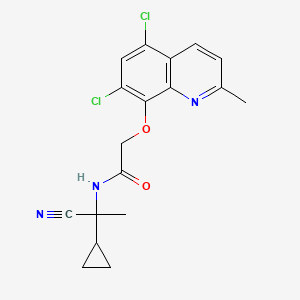
![2-(benzhydrylamino)-N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]acetamide](/img/structure/B7454200.png)
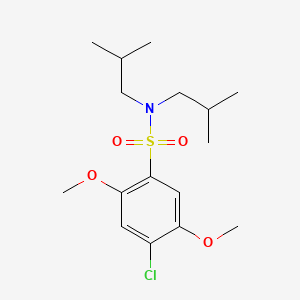
![1-[4-[2-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxyphenyl]phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B7454216.png)
![N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B7454224.png)
![(3S)-2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7454229.png)
![[2-oxo-2-[2-propoxy-5-(trifluoromethyl)anilino]ethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7454234.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-methylbenzamide](/img/structure/B7454246.png)
![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile](/img/structure/B7454253.png)


